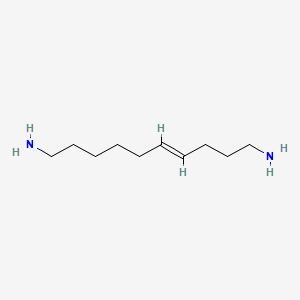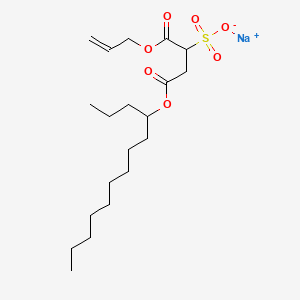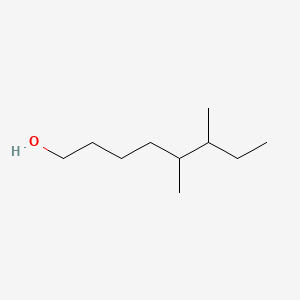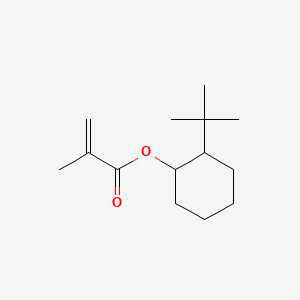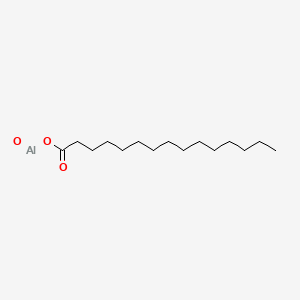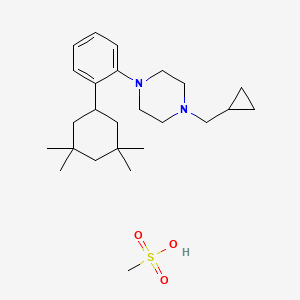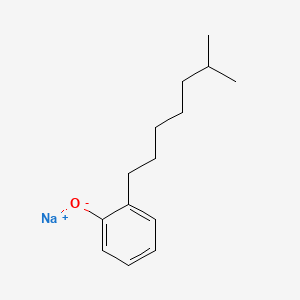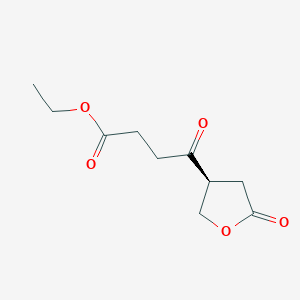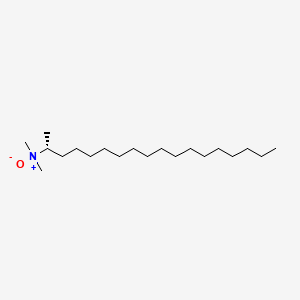
Mercury(1+) ethyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Mercury(1+) ethyl sulphate typically involves the reaction of ethyl alcohol with mercury(II) sulfate under controlled conditions. The reaction is carried out in an acidic medium, often using sulfuric acid as a catalyst. The process involves the formation of an intermediate ethyl sulfate, which then reacts with mercury ions to form the final product .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully monitored to ensure the purity and yield of the product.
Análisis De Reacciones Químicas
Mercury(1+) ethyl sulphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: this compound can be oxidized to form mercury(II) compounds. This reaction typically requires strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to elemental mercury using reducing agents like sodium borohydride or zinc in acidic conditions.
Substitution: this compound can undergo substitution reactions where the ethyl group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) sulfate, while reduction produces elemental mercury.
Aplicaciones Científicas De Investigación
Mercury(1+) ethyl sulphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatments, especially in the context of mercury detoxification.
Mecanismo De Acción
The mechanism of action of Mercury(1+) ethyl sulphate involves its interaction with sulfhydryl groups in proteins and enzymes. This interaction can inhibit the activity of these biomolecules, leading to various biological effects. The compound’s high affinity for sulfhydryl groups makes it a potent inhibitor of enzymes that rely on these groups for their catalytic activity .
Comparación Con Compuestos Similares
Mercury(1+) ethyl sulphate can be compared with other organomercury compounds such as methylmercury, ethylmercury, and dimethylmercury. While all these compounds share the presence of a mercury-carbon bond, they differ in their chemical properties and biological effects:
Methylmercury (CH₃Hg⁺): Known for its high toxicity and ability to bioaccumulate in the food chain.
Ethylmercury (C₂H₅Hg⁺): Similar to methylmercury but with a shorter half-life in biological systems.
Dimethylmercury ((CH₃)₂Hg): Extremely toxic and volatile, used primarily in research settings.
Propiedades
Número CAS |
71720-55-3 |
|---|---|
Fórmula molecular |
C2H5HgO4S |
Peso molecular |
325.72 g/mol |
Nombre IUPAC |
ethyl sulfate;mercury(1+) |
InChI |
InChI=1S/C2H6O4S.Hg/c1-2-6-7(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1 |
Clave InChI |
XSAODWINFUJGBE-UHFFFAOYSA-M |
SMILES canónico |
CCOS(=O)(=O)[O-].[Hg+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


